molecular formula C14H12N2O B11950963 N-(benzylideneamino)benzamide CAS No. 956-07-0

N-(benzylideneamino)benzamide

Cat. No.: B11950963
CAS No.: 956-07-0
M. Wt: 224.26 g/mol
InChI Key: RISHSDLMXPLIHT-UHFFFAOYSA-N
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Description

N-(benzylideneamino)benzamide is an organic compound with the molecular formula C14H12N2O It is a Schiff base derived from the condensation of benzaldehyde and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(benzylideneamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-(benzylideneamino)benzamide involves its interaction with specific molecular targets and pathways:

    Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

    Inhibition of NF-κB Activation: this compound can inhibit the activation of the NF-κB pathway, which plays a crucial role in cell survival and inflammation.

Comparison with Similar Compounds

N-(benzylideneamino)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Comparison:

    Structural Differences: While all these compounds share the benzamide core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound.

    Biological Activity: this compound exhibits distinct biological activities, such as antimicrobial and anticancer properties, which may differ from those of its analogs.

Properties

IUPAC Name

N-(benzylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHSDLMXPLIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285826
Record name N-(benzylideneamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-07-0
Record name N-(benzylideneamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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